molecular formula C19H18Cl3N3OS B400062 2-phenyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]acetamide

2-phenyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]acetamide

Cat. No.: B400062
M. Wt: 442.8g/mol
InChI Key: PMYBWSVKMBIJIT-UHFFFAOYSA-N
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Description

2-phenyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]acetamide is a complex organic compound with a unique structure that includes a phenyl group, a trichloroethyl group, and a benzothienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-phenylacetic acid with thionyl chloride to form 2-phenylacetyl chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the corresponding amide. The final step involves the reaction of this intermediate with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-phenyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-{2,2,2-trichloro-1-(diethylamino)ethyl}acetamide
  • 2-phenyl-N-{2,2,2-trichloro-1-(cyclohexylamino)ethyl}acetamide
  • 3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}benzamide

Uniqueness

2-phenyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18Cl3N3OS

Molecular Weight

442.8g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]acetamide

InChI

InChI=1S/C19H18Cl3N3OS/c20-19(21,22)18(24-16(26)10-12-6-2-1-3-7-12)25-17-14(11-23)13-8-4-5-9-15(13)27-17/h1-3,6-7,18,25H,4-5,8-10H2,(H,24,26)

InChI Key

PMYBWSVKMBIJIT-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(C(Cl)(Cl)Cl)NC(=O)CC3=CC=CC=C3)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(C(Cl)(Cl)Cl)NC(=O)CC3=CC=CC=C3)C#N

Origin of Product

United States

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